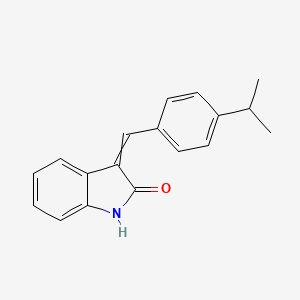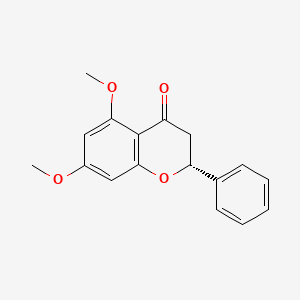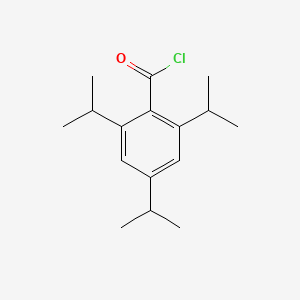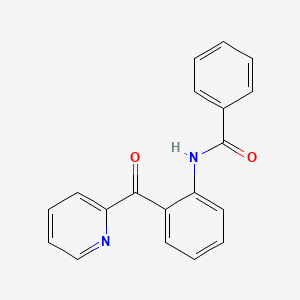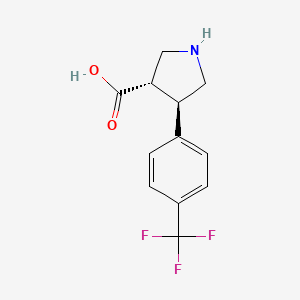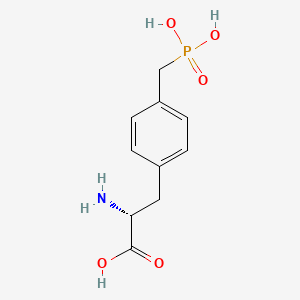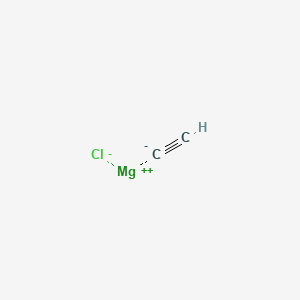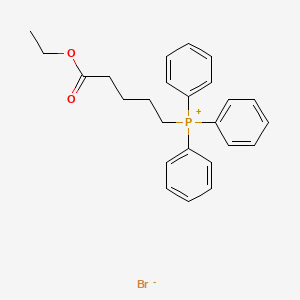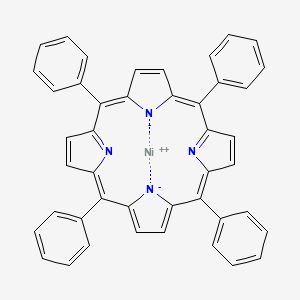
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is an organometallic compound with the chemical formula C44H28N4Ni. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline form and is known for its stability and solubility in organic solvents like benzene and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While the compound can be synthesized in the laboratory, it is also commercially available, eliminating the need for individual synthesis in many cases. The industrial production methods are similar to laboratory synthesis but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to coordinate with different ligands and its redox-active nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and organic peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like pyridine and imidazole can substitute at the nickel center under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) complexes, while reduction typically results in nickel(I) species .
Scientific Research Applications
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic photovoltaic devices and other electronic materials.
Mechanism of Action
The mechanism by which 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
Comparison with Similar Compounds
- Iron(III) meso-tetraphenylporphine chloride
- Cobalt(II) meso-tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
Comparison: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific redox properties and stability. While similar compounds like Iron(III) meso-tetraphenylporphine chloride and Cobalt(II) meso-tetraphenylporphine also exhibit catalytic activity, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is often preferred for its superior stability and solubility in organic solvents .
Properties
Molecular Formula |
C44H28N4Ni |
|---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Pictograms |
Irritant |
Synonyms |
nickel tetraphenylporphyrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


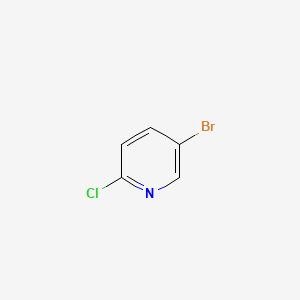

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane](/img/structure/B1630669.png)
